

(1-Aminocyclohexyl)methanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1-Aminocyclohexyl)methanol

Cat. No.: B1268274

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 4313-56-8 IUPAC Name: (1-aminocyclohexyl)methanol

This technical guide provides an in-depth overview of (1-aminocyclohexyl)methanol, a versatile building block with applications in organic synthesis and drug discovery. The document covers its chemical identity, physical properties, synthesis, and spectral characterization, and explores its potential in medicinal chemistry.

Chemical and Physical Properties

(1-Aminocyclohexyl)methanol is a primary amino alcohol with a cyclohexyl backbone. Its hydrochloride salt is also commercially available. A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference
CAS Number	4313-56-8	[1]
IUPAC Name	(1-aminocyclohexyl)methanol	[1]
Molecular Formula	C ₇ H ₁₅ NO	[2]
Molecular Weight	129.20 g/mol	[2]
Boiling Point	212 °C at 760 mmHg	[3]
Melting Point (HCl salt)	162-164 °C	[4]
Density	0.986 g/cm ³	[3]

Table 1: Physicochemical Properties of **(1-Aminocyclohexyl)methanol** and its Hydrochloride Salt.

Synthesis and Experimental Protocols

A plausible and efficient synthetic route to **(1-Aminocyclohexyl)methanol** involves the reduction of 1-aminocyclohexanecarbonitrile. This precursor can be synthesized via the Strecker reaction from cyclohexanone. The nitrile group can then be reduced to a primary amine, and the accompanying functional group transformed into a hydroxymethyl group. Two primary methods for the reduction of the nitrile are catalytic hydrogenation and reduction with metal hydrides.

Logical Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(1-Aminocyclohexyl)methanol**.

Experimental Protocol: Reduction of 1-Aminocyclohexanecarbonitrile via Catalytic

Hydrogenation

This protocol is a general procedure for the reduction of nitriles to primary amines using a Raney Nickel catalyst.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- 1-Aminocyclohexanecarbonitrile
- Raney Nickel (50% slurry in water)
- Anhydrous ethanol or methanol
- Ammonia solution (optional, to suppress secondary amine formation)
- Hydrogen gas
- High-pressure autoclave

Procedure:

- In a high-pressure autoclave, a solution of 1-aminocyclohexanecarbonitrile in anhydrous ethanol or methanol is prepared.
- A catalytic amount of Raney Nickel slurry is carefully added to the solution under an inert atmosphere.
- If suppression of secondary amine formation is desired, a molar excess of ammonia can be added to the reaction mixture.
- The autoclave is sealed and purged several times with hydrogen gas.
- The reaction mixture is heated to a temperature between 60-150 °C and pressurized with hydrogen to 1-200 bar.[\[6\]](#)
- The reaction is stirred vigorously for several hours until the uptake of hydrogen ceases.
- After cooling to room temperature, the autoclave is carefully depressurized.

- The catalyst is removed by filtration through a pad of celite. Caution: Raney Nickel is pyrophoric and must be handled with care, preferably kept wet.
- The solvent is removed under reduced pressure to yield the crude **(1-aminocyclohexyl)methanol**.
- The product can be further purified by distillation or crystallization of its hydrochloride salt.

Experimental Protocol: Reduction of 1-Aminocyclohexanecarbonitrile with Lithium Aluminum Hydride (LiAlH₄)

This protocol describes a general method for the reduction of nitriles to primary amines using LiAlH₄.^[8]^[9]

Materials:

- 1-Aminocyclohexanecarbonitrile
- Lithium Aluminum Hydride (LiAlH₄)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Water
- 15% Sodium hydroxide solution
- Anhydrous sodium sulfate

Procedure:

- A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (a molar excess) in anhydrous diethyl ether or THF.
- A solution of 1-aminocyclohexanecarbonitrile in the same anhydrous solvent is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

- After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for several hours to ensure complete reaction.
- The reaction is cooled in an ice bath and quenched by the slow, sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water. Caution: This quenching process is highly exothermic and produces hydrogen gas.
- The resulting granular precipitate is removed by filtration, and the filter cake is washed with fresh solvent.
- The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to give the crude **(1-aminocyclohexyl)methanol**.
- Purification can be achieved by vacuum distillation.

Spectral Data and Characterization

While specific, high-resolution spectra for **(1-aminocyclohexyl)methanol** are not readily available in the public domain, the expected spectral characteristics can be inferred from the analysis of similar structures.

¹H NMR Spectroscopy

The proton NMR spectrum of **(1-aminocyclohexyl)methanol** is expected to show characteristic signals for the cyclohexyl protons, the methylene protons of the hydroxymethyl group, and the exchangeable protons of the amino and hydroxyl groups.

Protons	Expected Chemical Shift (ppm)	Multiplicity
Cyclohexyl (CH ₂)	1.2 - 1.8	Multiplet
Hydroxymethyl (CH ₂)	~3.4	Singlet or AB quartet
Amino (NH ₂) & Hydroxyl (OH)	Variable	Broad singlet

Table 2: Predicted ¹H NMR Spectral Data for **(1-Aminocyclohexyl)methanol**.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule.

Carbon	Expected Chemical Shift (ppm)
Cyclohexyl (CH ₂)	20 - 40
Quaternary Cyclohexyl (C)	50 - 60
Hydroxymethyl (CH ₂)	60 - 70

Table 3: Predicted ¹³C NMR Spectral Data for **(1-Aminocyclohexyl)methanol**.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in **(1-aminocyclohexyl)methanol**.

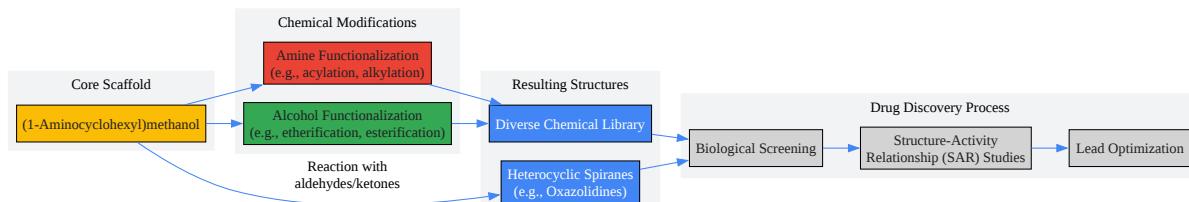
Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H stretch (alcohol)	3200-3600	Strong, broad
N-H stretch (amine)	3300-3500	Medium, may show two bands
C-H stretch (alkane)	2850-2960	Strong
N-H bend (amine)	1590-1650	Medium
C-O stretch (primary alcohol)	~1050	Strong

Table 4: Expected IR Absorption Bands for **(1-Aminocyclohexyl)methanol**.

Mass Spectrometry

The mass spectrum of **(1-aminocyclohexyl)methanol** would likely show a molecular ion peak (M⁺) at m/z = 129. Key fragmentation patterns would involve the loss of small molecules or radicals.

Fragment	m/z
$[M]^+$	129
$[M - NH_2]^+$	113
$[M - CH_2OH]^+$	98
$[M - H_2O]^+$	111


Table 5: Predicted Mass Spectrometry Fragmentation for **(1-Aminocyclohexyl)methanol**.

Applications in Drug Development and Medicinal Chemistry

(1-Aminocyclohexyl)methanol and its derivatives are valuable scaffolds in medicinal chemistry. The presence of both a primary amine and a primary alcohol on a rigid cyclohexyl core allows for diverse chemical modifications to explore structure-activity relationships (SAR).

One notable application is in the synthesis of heterocyclic spiranes, such as oxazolidines. These structures are of interest in drug discovery due to their three-dimensional nature, which can lead to improved target binding and pharmacokinetic properties.[\[10\]](#)

Logical Relationship in Medicinal Chemistry Application

[Click to download full resolution via product page](#)

Caption: Role of **(1-Aminocyclohexyl)methanol** in drug discovery.

While specific signaling pathways directly modulated by **(1-aminocyclohexyl)methanol** are not extensively documented, its structural analogs are often explored as components of pharmacologically active molecules targeting a wide range of biological targets. The conformational rigidity of the cyclohexane ring can be advantageous in positioning the functional groups for optimal interaction with protein binding sites.

Conclusion

(1-Aminocyclohexyl)methanol is a valuable and versatile chemical intermediate. Its straightforward synthesis and the presence of two reactive functional groups make it an attractive starting material for the generation of diverse chemical libraries for drug discovery and other applications. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1-Aminocyclohexyl)methanol | C7H15NO | CID 409153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Page loading... [guidechem.com]
- 5. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 6. US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]

- 7. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [(1-Aminocyclohexyl)methanol: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268274#1-aminocyclohexyl-methanol-cas-number-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com